

Step-by-Step Guide to Antibody Conjugation with CY5.5-COOH

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Compound of Interest

Compound Name: CY5.5-COOH chloride

Cat. No.: B15622471

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Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of antibodies with CY5.5-COOH, a near-infrared fluorescent dye. This procedure is critical for a variety of applications in biological research and diagnostics, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. The protocol outlines the activation of the carboxyl group on CY5.5 using EDC/NHS chemistry, the conjugation to primary amines on the antibody, and the subsequent purification and characterization of the resulting fluorescently labeled antibody.

The success of antibody conjugation is paramount for producing reliable and reproducible results in immunoassays.^[1] Key considerations include using a high-purity antibody, optimizing the dye-to-antibody molar ratio to balance labeling efficiency with the preservation of antibody function, and thorough purification to remove unconjugated dye.^{[1][2][3]} Over-labeling can lead to decreased antibody affinity and potential solubility issues, while under-labeling may result in insufficient signal for detection.^{[3][4]}

This guide offers a robust starting point for developing an optimized conjugation strategy. Researchers are encouraged to adapt the protocol based on the specific characteristics of their antibody and the intended application.

Experimental Protocols

Materials and Reagents

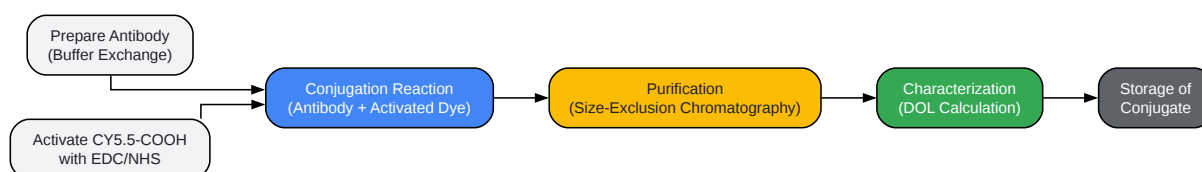
A comprehensive list of necessary materials and reagents is provided below. It is crucial to use high-quality reagents to ensure the success of the conjugation reaction.

Category	Item	Specifications
Antibody	Monoclonal or Polyclonal Antibody	High purity (>95%), free of stabilizers like BSA or gelatin. [4]
Fluorescent Dye	CY5.5-COOH (Cyanine5.5 carboxylic acid)	Should be stored desiccated and protected from light at $\leq -15^{\circ}\text{C}$. [5][6]
Activation Reagents	EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Water-soluble carbodiimide. [7]
NHS (N-hydroxysuccinimide) or Sulfo-NHS	To form a more stable amine-reactive ester. [8]	
Solvents	Anhydrous DMSO (Dimethyl sulfoxide)	To dissolve CY5.5-COOH and create a stock solution. [3]
Buffers	Activation Buffer (e.g., MES Buffer)	pH 4.7-6.0, non-amine, and non-carboxylate containing. [8]
Conjugation Buffer (e.g., PBS or Bicarbonate Buffer)	pH 7.2-8.5. [4][5]	
Purification Buffer (e.g., PBS)	pH 7.2-7.4. [4]	
Storage Buffer	PBS with a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 2 mM sodium azide). [5]	
Purification	Desalting Column (e.g., Sephadex G-25)	For size-exclusion chromatography to remove unreacted dye. [4][5]
Equipment	Spectrophotometer (e.g., NanoDrop)	To measure absorbance for determining concentration and degree of labeling. [4]
Centrifuge	For spin column purification. [4]	

pH meter	To adjust buffer pH.[5]
Vortexer and Pipettes	For mixing and transferring reagents.
Reaction Tubes (e.g., microcentrifuge tubes)	Protected from light (e.g., wrapped in foil).[3]

Experimental Workflow

The overall process involves a two-step reaction followed by purification and characterization. First, the carboxyl group of CY5.5-COOH is activated using EDC and NHS to form a semi-stable NHS ester. This activated dye is then reacted with the primary amine groups (primarily on lysine residues) of the antibody.



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Figure 1: Overall experimental workflow for antibody conjugation.

Detailed Protocol

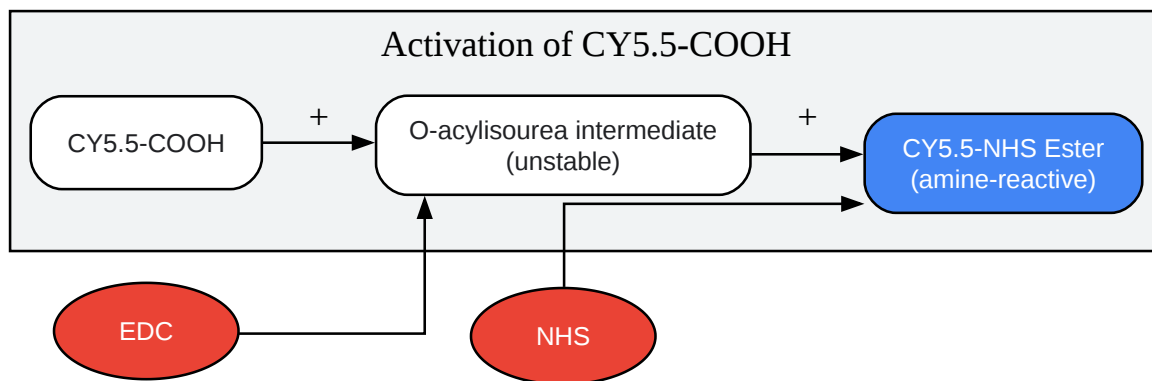
Step 1: Antibody Preparation

- **Buffer Exchange:** The antibody must be in an amine-free buffer, such as PBS (Phosphate Buffered Saline).[4] If the antibody solution contains Tris or glycine, it must be dialyzed against PBS or purified using a desalting column.[4] The presence of other proteins like BSA or gelatin will interfere with the conjugation and should be removed.[4]
- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.[4] Conjugation efficiency is significantly reduced at concentrations below 2 mg/mL.[4]

Step 2: Activation of CY5.5-COOH

This step should be performed immediately before conjugation.

- Prepare CY5.5-COOH Stock Solution: Dissolve CY5.5-COOH in anhydrous DMSO to a concentration of 10 mg/mL.[3][6]
- Activation Reaction:
 - In a separate tube, react CY5.5-COOH with EDC and NHS (or Sulfo-NHS) in an activation buffer (e.g., MES buffer, pH 4.7-6.0).[8]
 - A typical molar ratio is a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the CY5.5-COOH.[8]
 - Incubate the reaction for 15 minutes at room temperature.[8]



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